THIOFANOX-SULFOXIDE PESTANAL 100 MG

Description

Contextualization of Thiofanox (B1682304) as a Parent Pesticide in Agricultural Contexts

Thiofanox is a systemic carbamate (B1207046) compound developed for its efficacy as an insecticide, acaricide, and nematocide. nih.govherts.ac.uk It has been utilized in agricultural settings to protect a variety of crops, including sugar beets, potatoes, and cotton, from a range of common pests such as aphids, mites, and leafhoppers. nih.govherts.ac.uk As a systemic pesticide, Thiofanox is absorbed and translocated within the plant, providing protection against insects that feed on the plant tissues. epa.gov The mode of action for Thiofanox, typical of carbamate insecticides, involves the inhibition of the acetylcholinesterase (AChE) enzyme. nih.govherts.ac.uk

Definition and Significance of Thiofanox-Sulfoxide as an Environmental Metabolite

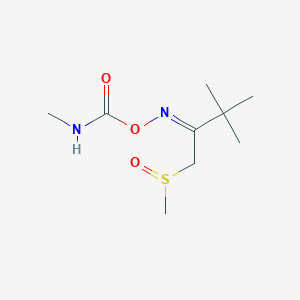

Thiofanox-sulfoxide is a major transformation product, or metabolite, of the parent pesticide Thiofanox. nih.govepa.gov Its chemical name is 3,3-Dimethyl-1-(methylsulfinyl)-2-butanone O-((methylamino)carbonyl)oxime. nih.gov The formation of Thiofanox-sulfoxide occurs through the oxidation of the sulfur atom in the Thiofanox molecule. nih.gov This metabolic process happens in various environmental compartments, including soil and within plants that have absorbed the parent pesticide. nih.govepa.govherts.ac.uk

The significance of Thiofanox-sulfoxide lies in its role as an indicator of the environmental degradation of Thiofanox. It is an intermediate in a multi-step degradation pathway; the sulfoxide (B87167) itself is relatively unstable and can be further oxidized to form the more stable Thiofanox-sulfone. nih.govontosight.ai The rate of these transformations can differ, with the initial oxidation to the sulfoxide often occurring more rapidly, particularly within plant tissues. nih.govepa.gov Monitoring the presence and concentration of Thiofanox-sulfoxide is essential for understanding the persistence and residual activity of Thiofanox-related compounds in the ecosystem. ontosight.ai

Overview of Key Research Domains for Thiofanox-Sulfoxide Studies

Research on Thiofanox-sulfoxide is concentrated in several key scientific domains:

Agricultural Science: Studies in this field investigate the uptake and metabolism of Thiofanox in crops. For example, research on cotton plants has shown that Thiofanox is readily absorbed by seedlings and rapidly metabolized into Thiofanox-sulfoxide within the leaves. epa.govacs.org These studies help determine the nature of pesticide residues in plants.

Environmental Fate and Monitoring: This domain focuses on the behavior of Thiofanox and its metabolites in the environment. Researchers track the presence of Thiofanox-sulfoxide in soil and water to assess contamination and persistence. ontosight.ai The transformation of Thiofanox to its sulfoxide and sulfone metabolites proceeds at different rates in soil compared to plants. nih.gov

Analytical Chemistry: The accurate detection and quantification of Thiofanox-sulfoxide in environmental and biological samples are crucial. This has led to the development of analytical standards, such as "Thiofanox-sulfoxide PESTANAL®". sigmaaldrich.comsigmaaldrich.com These standards are used as certified reference materials to calibrate analytical instruments, ensuring the reliability of monitoring data. gcms.cz

Research Findings and Data

Detailed studies have elucidated the metabolic pathway and chemical properties of Thiofanox-sulfoxide.

Metabolism in Cotton Plants

Research conducted on cotton plants provides a clear example of Thiofanox metabolism. When cottonseeds were treated with Thiofanox, the compound was absorbed by the seedlings and translocated to the leaves. epa.gov Inside the plant tissues, it was rapidly converted to Thiofanox-sulfoxide. Over time, the concentration of the sulfoxide metabolite decreased as it was further transformed into Thiofanox-sulfone and other water-soluble metabolites. epa.gov

Table 1: Metabolic Pathway of Thiofanox in Plants and Soil

| Parent Compound | Primary Metabolite | Secondary Metabolite |

|---|---|---|

| Thiofanox | Thiofanox-sulfoxide | Thiofanox-sulfone |

This table illustrates the primary oxidative degradation pathway of Thiofanox. nih.govepa.gov

Chemical and Physical Properties

The distinct chemical properties of Thiofanox-sulfoxide are critical for its analysis and understanding its environmental behavior. The PESTANAL® analytical standard provides a high-quality reference for this compound. sigmaaldrich.com

Table 2: Chemical Properties of Thiofanox-sulfoxide

| Property | Value |

|---|---|

| IUPAC Name | [(Z)-(3,3-dimethyl-1-methylsulfinylbutan-2-ylidene)amino] N-methylcarbamate nih.gov |

| CAS Number | 39184-27-5 nih.govsigmaaldrich.com |

| Chemical Formula | C₉H₁₈N₂O₃S nih.govsigmaaldrich.com |

| Molecular Weight | 234.32 g/mol nih.govsigmaaldrich.com |

| Product Line | PESTANAL® sigmaaldrich.com |

| Quality Level | Analytical Standard sigmaaldrich.com |

Data sourced from chemical databases and supplier specifications. nih.govsigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

[(3,3-dimethyl-1-methylsulfinylbutan-2-ylidene)amino] N-methylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3S/c1-9(2,3)7(6-15(5)13)11-14-8(12)10-4/h6H2,1-5H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLMRMVVMKCKWFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=NOC(=O)NC)CS(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39184-27-5 | |

| Record name | Thiofanox sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39184-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiofanox-sulfoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biotransformation and Metabolic Pathways of Thiofanox Sulfoxide

Formation Mechanisms from Thiofanox (B1682304)

The primary transformation pathway of Thiofanox in the environment and within biological systems is the oxidation of its sulfide (B99878) group to form Thiofanox-sulfoxide. This conversion is a key step in the metabolic activation and detoxification of Thiofanox.

In the environment, Thiofanox can undergo abiotic oxidation to Thiofanox-sulfoxide through several chemical processes. In the atmosphere, vapor-phase Thiofanox is expected to degrade relatively rapidly by reacting with photochemically produced hydroxyl radicals, with an estimated half-life of approximately 5.1 hours. While direct photolysis in water can occur, with a reported half-life of 0.9 days at pH 7, Thiofanox is relatively stable to hydrolysis in the pH range of 5-9 at temperatures below 30°C, with a half-life of 30 days. This suggests that chemical oxidation, particularly in the atmosphere, contributes to the formation of Thiofanox-sulfoxide.

| Environmental Compartment | Abiotic Process | Half-life |

| Atmosphere | Reaction with Hydroxyl Radicals | ~5.1 hours |

| Water (pH 7) | Photolysis | 0.9 days |

| Water (pH 5-9, <30°C) | Hydrolysis | 30 days |

Microbial activity is a major driver of Thiofanox transformation in soil and aquatic environments. Various soil microorganisms, including bacteria and fungi, are capable of metabolizing carbamate (B1207046) pesticides. The primary microbial transformation of Thiofanox is the oxidation of the sulfur atom to form Thiofanox-sulfoxide. This is an enzymatic process, often mediated by monooxygenases. While specific bacterial and fungal strains responsible for Thiofanox degradation are not extensively documented in readily available literature, the degradation of other carbamates like carbofuran (B1668357) by genera such as Pseudomonas, Stenotrophomonas, Micrococcus, Enterobacter, Aspergillus, and Trichoderma suggests that similar microbial communities are likely involved in the biotransformation of Thiofanox. These microorganisms utilize the pesticide as a source of carbon and nitrogen, initiating the degradation cascade that begins with the formation of the sulfoxide (B87167).

Once absorbed by plants, Thiofanox is rapidly metabolized. The principal metabolic pathway in plants, such as cotton, is the oxidation of the thioether group to yield Thiofanox-sulfoxide. epa.gov This initial oxidation step is notably more rapid than the subsequent oxidation to the sulfone. nih.gov Studies on cotton plants have shown that following seed treatment, Thiofanox is readily taken up by seedlings and translocated to the leaves, where it is quickly converted to Thiofanox-sulfoxide. epa.gov This metabolite can then be further transformed within the plant tissues.

| Plant Species | Key Metabolic Transformation | Observation |

| Cotton (Gossypium) | Oxidation | Rapid conversion of Thiofanox to Thiofanox-sulfoxide in leaves following uptake. epa.gov |

In non-target organisms, the biotransformation of Thiofanox also primarily involves oxidative pathways. In mammals, such as rats, the major route of metabolism is the oxidation of Thiofanox to its sulfoxide and subsequently to its sulfone. nih.gov These metabolic conversions are typically carried out by microsomal enzyme systems in the liver, such as cytochrome P450 monooxygenases and flavin-containing monooxygenases, which are known to catalyze the S-oxidation of various xenobiotics. nih.govnih.govwikipedia.org While specific data on Thiofanox metabolism in a wide range of non-target organisms is limited, studies on other carbamates and sulfur-containing compounds suggest that similar oxidative pathways are likely to occur in other vertebrates and invertebrates. For instance, in earthworms, the toxicity of Thiofanox has been documented, implying uptake and potential metabolism. nih.gov

Further Degradation Pathways of Thiofanox-Sulfoxide

Thiofanox-sulfoxide is an intermediate metabolite that can undergo further transformation, primarily through oxidation.

Hydrolytic Cleavage and Formation of Oxime Derivatives

A key biotransformation pathway for Thiofanox-sulfoxide is hydrolytic cleavage. This process involves the breaking of the carbamate bond, leading to the formation of its corresponding oxime derivative. Research has indicated that partial hydrolysis of Thiofanox-sulfoxide to 3,3-dimethyl-1-(methylsulfinyl)-2-butanone oxime occurs in biological systems. epa.gov

This hydrolytic conversion is a crucial step in the detoxification process, as the resulting oxime is generally less toxic than the parent carbamate compound. The rate and extent of this hydrolysis can be influenced by various factors, including the specific biological system (e.g., plant, soil microorganism) and environmental conditions.

The formation of the oxime derivative represents a significant branch in the metabolic pathway of Thiofanox-sulfoxide. While oxidation to the sulfone is a major route, hydrolysis provides an alternative degradation mechanism.

Table 1: Key Product of Hydrolytic Cleavage of Thiofanox-Sulfoxide

| Precursor Compound | Hydrolytic Product | Chemical Name of Product |

| Thiofanox-sulfoxide | Thiofanox-sulfoxide oxime | 3,3-dimethyl-1-(methylsulfinyl)-2-butanone oxime |

Identification of Other Minor Degradation Products

Beyond the primary metabolites, further degradation of Thiofanox-sulfoxide and its initial breakdown products can lead to the formation of other minor metabolites. Following the hydrolytic formation of the oxime derivative, further transformation has been observed.

One such minor degradation product identified is a keto-sulfone. This compound is believed to form from the oxime derivative after a period of time, suggesting a multi-step degradation process. The formation of this keto-sulfone indicates further breakdown of the initial hydrolysis product. epa.gov The identification of such minor products is critical for a complete understanding of the environmental fate of Thiofanox-sulfoxide.

Table 2: Identified Minor Degradation Product

| Precursor Compound | Minor Degradation Product |

| Thiofanox-sulfoxide oxime | Keto-sulfone |

It is important to note that the study of minor degradation products is an ongoing area of research. The presence and concentration of these compounds can vary significantly depending on the environmental matrix and the specific metabolic processes involved.

Environmental Fate and Transport Dynamics of Thiofanox Sulfoxide

Persistence and Dissipation Mechanisms in Environmental Matrices

The persistence of Thiofanox-sulfoxide in the environment is determined by a combination of biotic and abiotic degradation processes. These mechanisms dictate the compound's half-life in various environmental compartments, including soil and water.

Table 1: Aerobic and Anaerobic Soil Degradation of Thiofanox-Sulfoxide

| Parameter | Value | Source |

|---|---|---|

| Aerobic Degradation Half-life (DT50) | Data not available | herts.ac.uk |

The breakdown of Thiofanox-sulfoxide in water is influenced by hydrolysis and photolysis. However, quantitative data on the rates of these processes are limited. The AERU database reports no available data for the hydrolytic or photolytic half-life of Thiofanox-sulfoxide in aquatic environments. herts.ac.uk For the parent compound, Thiofanox (B1682304), it is noted to be relatively stable to hydrolysis under typical environmental conditions. nih.gov

Table 2: Hydrolysis and Photolysis of Thiofanox-Sulfoxide

| Parameter | Value | Source |

|---|---|---|

| Hydrolysis Half-life | Data not available | herts.ac.uk |

The potential for a chemical to volatilize from soil or water surfaces and partition into the atmosphere is determined by its vapor pressure and Henry's Law Constant. There is no available data for these parameters for Thiofanox-sulfoxide, making it difficult to assess its potential for atmospheric transport. herts.ac.uk

Table 3: Volatilization and Atmospheric Partitioning of Thiofanox-Sulfoxide

| Parameter | Value | Source |

|---|---|---|

| Henry's Law Constant | Data not available | herts.ac.uk |

Mobility and Distribution in Environmental Compartments

The movement of Thiofanox-sulfoxide through the environment is a key factor in determining its potential to contaminate groundwater and surface water bodies.

The mobility of a pesticide or its metabolite in soil, and therefore its potential to leach into groundwater, is often predicted using the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A low Koc value suggests high mobility. While a specific Koc value for Thiofanox-sulfoxide is not available, the estimated Koc for the parent compound, Thiofanox, is 39.5, which suggests a significant potential for leaching. nih.gov Given its formation in the soil from the parent compound, it is plausible that Thiofanox-sulfoxide may also exhibit mobility. This is supported by the detection of Thiofanox-sulfoxide in water samples in South Texas, which indicates its potential to move from the point of application.

Table 4: Soil Mobility of Thiofanox-Sulfoxide

| Parameter | Value | Source |

|---|

The presence of Thiofanox-sulfoxide in surface water is a potential concern due to its formation from the agricultural pesticide Thiofanox. ontosight.ai While specific studies on the surface runoff of Thiofanox-sulfoxide are not available, its detection in water bodies suggests that it can be transported from treated fields into aquatic environments. A study in South Texas identified the presence of Thiofanox-sulfoxide in water samples, though specific concentration ranges were not provided. The ultimate distribution in still (lentic) and flowing (lotic) water bodies would depend on various factors including the rate of degradation and dilution.

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| Thiofanox-sulfoxide |

| Thiofanox |

Sorption to Soil and Sediment Organic Matter and Mineral Components

The interaction of Thiofanox-sulfoxide with soil and sediment components is a critical factor in determining its environmental mobility and potential for leaching into groundwater. The sorption process, which includes both absorption into organic matter and adsorption to mineral surfaces, dictates the partitioning of the compound between the solid and aqueous phases in the soil environment.

Sorption Dynamics

Thiofanox-sulfoxide, being a metabolite of the systemic insecticide Thiofanox, is expected to exhibit a degree of mobility in the soil. The parent compound, Thiofanox, is known to have a high potential for leaching, which suggests that its metabolites may also be mobile. The degree of sorption is influenced by the chemical properties of Thiofanox-sulfoxide and the characteristics of the soil, such as organic matter content, clay content, and pH.

The presence of the sulfoxide (B87167) group increases the polarity of the molecule compared to the parent thioether (Thiofanox). Generally, increased polarity leads to lower sorption to organic matter and greater mobility in the soil. Therefore, it is anticipated that Thiofanox-sulfoxide would have a limited affinity for soil organic matter.

Influence of Soil Properties

The composition of the soil matrix significantly impacts the sorption behavior of Thiofanox-sulfoxide.

Soil Organic Matter (SOM): SOM is a primary sorbent for many organic pesticides. The higher the organic matter content, the greater the potential for sorption, which can reduce the compound's availability for leaching and plant uptake.

Clay Minerals: The surfaces of clay minerals can also contribute to the sorption of pesticides, particularly those with polar functional groups. The type and amount of clay in the soil can influence the extent of this interaction.

Soil pH: The pH of the soil can affect the chemical form of a pesticide and the surface charge of soil colloids, thereby influencing sorption mechanisms.

Given the anticipated mobility of Thiofanox-sulfoxide, its persistence and transport in the environment are of interest. The following table illustrates a hypothetical representation of how soil characteristics could influence the sorption of a polar metabolite like Thiofanox-sulfoxide.

Interactive Data Table: Hypothetical Sorption of Thiofanox-Sulfoxide in Different Soil Types

| Soil Type | Organic Matter Content (%) | Clay Content (%) | Expected Sorption (Kd) | Leaching Potential |

| Sandy Loam | 1.5 | 10 | Low | High |

| Silt Loam | 2.5 | 20 | Moderate | Moderate |

| Clay Loam | 4.0 | 35 | Moderate-High | Low |

Systemic Uptake and Translocation in Terrestrial and Aquatic Plants

The systemic nature of the parent compound, Thiofanox, is a key attribute, and this property is intrinsically linked to the behavior of its metabolite, Thiofanox-sulfoxide, within plant tissues.

Uptake and Metabolism in Terrestrial Plants

Research on cotton plants has demonstrated that Thiofanox is readily absorbed by the roots and translocated throughout the plant. Following uptake, it is rapidly metabolized, primarily through oxidation, to Thiofanox-sulfoxide and subsequently to Thiofanox-sulfone. This metabolic conversion occurs within the plant tissues, indicating that Thiofanox-sulfoxide is not only present but also mobile within the plant's vascular system.

The presence of Thiofanox-sulfoxide within the plant is a critical aspect of its pesticidal activity, as this metabolite also exhibits insecticidal properties. The efficiency of translocation from the roots to the shoots is a determining factor in the effectiveness of systemic pesticides.

Translocation Mechanisms

The movement of systemic pesticides within a plant primarily occurs through two main transport systems:

Xylem Transport: This is the upward movement of water and nutrients from the roots to the leaves. Pesticides absorbed by the roots are typically transported via the xylem.

Phloem Transport: This involves the transport of sugars and other organic molecules from the leaves (source) to other parts of the plant (sinks), such as fruits, seeds, and roots.

The physicochemical properties of a pesticide, including its water solubility and log Kow, influence its ability to be transported within the xylem and phloem. While specific studies on the translocation characteristics of Thiofanox-sulfoxide are limited, its formation from a known systemic compound suggests it possesses the necessary mobility to be distributed throughout the plant.

The following table provides a conceptual overview of the factors influencing the systemic movement of a pesticide metabolite like Thiofanox-sulfoxide in terrestrial plants.

Interactive Data Table: Factors Affecting Systemic Translocation of Thiofanox-Sulfoxide in Terrestrial Plants

| Factor | Influence on Uptake and Translocation |

| Root Absorption | Efficient uptake of the parent compound from the soil solution is the initial step. |

| Metabolic Conversion | Rapid transformation of Thiofanox to Thiofanox-sulfoxide within the plant tissues. |

| Xylem Loading & Transport | The ability of the compound to enter the xylem stream and move upwards with the flow of water. |

| Phloem Mobility | The potential for redistribution from the leaves to other plant parts, although typically less significant for many xylem-mobile compounds. |

Uptake in Aquatic Plants

Sample Preparation and Extraction Techniques for Diverse Matrices

Effective sample preparation is a critical first step in the analytical workflow for Thiofanox-sulfoxide. The primary goals are to isolate the analyte from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. The choice of technique is highly dependent on the physicochemical properties of the matrix.

Solid-Phase Extraction (SPE) is a widely used technique for the purification and concentration of analytes from liquid samples and solvent extracts of solid samples. The methodology is based on the partitioning of solutes between a solid sorbent and a liquid phase, leveraging the same principles as chromatography. For Thiofanox-sulfoxide, which is a carbamate (B1207046) pesticide, reversed-phase SPE is a common approach.

Aqueous Samples (e.g., Water): A typical SPE protocol for aqueous samples involves four main steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest. Reversed-phase sorbents like C18 are effective for trapping moderately polar compounds like Thiofanox-sulfoxide from polar matrices. ntk-kemi.com

Conditioning: The C18 cartridge is first conditioned with a water-miscible organic solvent (e.g., methanol) followed by reagent water or a suitable buffer. This activates the sorbent for analyte retention.

Sample Loading: The aqueous sample, adjusted to an appropriate pH, is passed through the conditioned cartridge. The flow rate is controlled to ensure efficient retention of Thiofanox-sulfoxide.

Washing: A polar solvent, often water or a weak aqueous-organic mixture, is used to wash the cartridge, removing hydrophilic interferences that were not retained or are weakly bound to the sorbent.

Elution: A nonpolar organic solvent (e.g., acetonitrile (B52724) or ethyl acetate) is used to disrupt the hydrophobic interactions between Thiofanox-sulfoxide and the C18 sorbent, eluting the analyte for subsequent analysis.

Solid Samples (e.g., Soil, Food): For solid matrices, a pre-extraction step is required to transfer Thiofanox-sulfoxide into a liquid solvent before SPE clean-up.

The solid sample is homogenized and extracted with a suitable organic solvent, such as acetonitrile or methanol (B129727).

The resulting extract is then diluted with water or a buffer to make it compatible with the reversed-phase SPE sorbent.

The diluted extract is processed through the C18 SPE cartridge following the same conditioning, loading, washing, and elution steps described for aqueous samples.

The following table outlines a generalized SPE protocol for Thiofanox-sulfoxide.

| Step | Aqueous Samples | Solid Samples |

| Sorbent | C18 (Octadecylsilane) | C18 (Octadecylsilane) |

| Pre-treatment | Adjust pH if necessary. Filter if particulates are present. | Homogenize and perform solvent extraction (e.g., with acetonitrile). Dilute extract with water. |

| Conditioning | 1. Methanol2. Deionized Water | 1. Methanol2. Deionized Water |

| Sample Loading | Pass the entire sample through the cartridge at a controlled flow rate. | Pass the diluted extract through the cartridge at a controlled flow rate. |

| Washing | Deionized Water or a weak methanol/water solution. | Deionized Water or a weak methanol/water solution. |

| Elution | Acetonitrile or Ethyl Acetate. | Acetonitrile or Ethyl Acetate. |

| Post-Elution | The eluate may be concentrated by nitrogen evaporation and reconstituted in a suitable solvent for analysis. | The eluate may be concentrated by nitrogen evaporation and reconstituted in a suitable solvent for analysis. |

The QuEChERS method has become a standard for pesticide residue analysis in food and agricultural products due to its simplicity, speed, and minimal solvent usage. nih.govlcms.cz The original method, developed by Anastassiades et al., has been modified to improve the extraction efficiency for a wider range of pesticides and matrices. nih.govpandawainstitute.com

A typical modified QuEChERS procedure for analyzing Thiofanox-sulfoxide in a complex matrix like a spice involves two main stages:

Extraction and Partitioning: The sample is first homogenized with water and then extracted with an organic solvent, typically acetonitrile, which is effective for a broad range of pesticides. lcms.cz A mixture of salts (e.g., magnesium sulfate (B86663), sodium chloride, and citrate buffers) is added. thermofisher.com Magnesium sulfate facilitates the removal of water, while the other salts induce a phase separation between the aqueous and organic layers, partitioning the pesticides into the acetonitrile layer. pandawainstitute.com The use of buffering salts helps to maintain a stable pH, which is crucial for the recovery of pH-dependent analytes. pandawainstitute.com

Dispersive Solid-Phase Extraction (d-SPE) Clean-up: An aliquot of the acetonitrile supernatant is transferred to a separate tube containing a mixture of sorbents for clean-up. lcms.cz Common sorbents include:

Primary Secondary Amine (PSA): To remove organic acids, fatty acids, and sugars.

Graphitized Carbon Black (GCB): To remove pigments and sterols (used with caution as it can adsorb planar pesticides).

C18: To remove nonpolar interferences like fats and waxes.

Magnesium Sulfate: To remove any remaining water.

Research on the analysis of 302 pesticides in black pepper demonstrated the efficacy of a modified QuEChERS protocol. The study showed good recovery and precision for Thiofanox-sulfoxide at various spiking levels. lcms.cz

Table 4.1.2: Recovery of Thiofanox-Sulfoxide in Black Pepper using a Modified QuEChERS Method lcms.cz

| Spiking Level (µg/kg) | Mean Recovery (%) | Relative Standard Deviation (%RSD) |

| 10 | 97.05 | 17.07 |

| 50 | 96.87 | 7.51 |

| 100 | 92.34 | 5.57 |

Data sourced from an application note detailing the simultaneous screening and quantification of pesticides in a complex matrix. lcms.cz

Pressurized Fluid Extraction (PFE), also known as Accelerated Solvent Extraction (ASE), is an automated technique that uses conventional solvents at elevated temperatures and pressures. researchgate.net These conditions keep the solvent in a liquid state above its boiling point, leading to significant advantages over traditional extraction methods like Soxhlet. researchgate.net The high temperature accelerates the extraction kinetics, while the high pressure forces the solvent into the matrix pores, improving extraction efficiency. researchgate.net

Key benefits of PFE for extracting Thiofanox-sulfoxide from complex solid matrices like soil or sediment include:

Reduced Solvent Consumption: PFE systems use significantly less solvent compared to atmospheric extraction techniques.

Faster Extraction Times: Extractions that might take hours with traditional methods can often be completed in minutes.

Automation: Modern PFE instruments are fully automated, allowing for unattended operation and improved reproducibility.

While specific PFE methods for Thiofanox-sulfoxide are not extensively detailed in the literature, the general principles are applicable. The process would involve optimizing parameters such as solvent type (e.g., acetone:hexane or methylene chloride), temperature, and pressure to achieve maximum recovery of the analyte from the specific matrix. epa.gov For polar pesticides, modifying the extraction solvent or using in-situ derivatization techniques can enhance recovery. nih.gov

Recent research has explored novel sample treatment methods to serve as greener and more efficient alternatives to established techniques like QuEChERS. One such development is phase-transfer sample treatment, which aims to transfer the target analyte from a complex sample system to a simpler, cleaner phase for analysis. nih.govmdpi.commdpi.com

A study on carbamate pesticides demonstrated a new phase-transfer purification process using edible gums like carrageenan. nih.govmdpi.com In this method, the sample extract is treated with a carrageenan solution. This process was shown to effectively reduce matrix effects and provide recoveries and detection limits comparable or superior to the standard QuEChERS method for many carbamate pesticides in various food matrices. nih.govmdpi.com

The key findings of this approach include:

Reduced Matrix Effect: The carrageenan treatment significantly diminished signal suppression or enhancement from co-extracted matrix components. nih.gov

Improved Recoveries: For several carbamates, the phase-transfer method yielded better recoveries compared to QuEChERS. nih.govmdpi.com

Eco-Friendly: The use of safe and biodegradable materials like carrageenan presents a more environmentally friendly "green" analytical approach. nih.gov

Given that Thiofanox-sulfoxide is a carbamate derivative, this phase-transfer methodology represents a promising area for future research in its analysis.

The complexity of the sample matrix is a major challenge in trace residue analysis. lcms.cz Co-extracted compounds can interfere with the detection of Thiofanox-sulfoxide, causing ion suppression in mass spectrometry or extraneous peaks in chromatography. Therefore, optimizing the clean-up procedure for each specific matrix is essential.

For matrices with high fat content, such as spices or oilseeds, a standard d-SPE clean-up with PSA and C18 may not be sufficient. In these cases, more advanced clean-up materials are employed. For instance, the analysis of pesticides in black pepper utilized a specialized clean-up cartridge, Captiva Enhanced Matrix Removal—General Pigment Dry (EMR–GPD), after the initial QuEChERS extraction. lcms.cz This step was crucial for removing complex matrix interferences, including pigments and nonpolar compounds, ensuring reliable data acquisition by the LC/Q-TOF MS system. lcms.cz

For other challenging matrices like tea, which contains pigments and polyphenols, a combination of PSA and multiwalled carbon nanotubes (MWCNTs) has been used in the d-SPE step to enhance the removal of interfering compounds. nih.gov The selection and optimization of these clean-up sorbents are critical for achieving low detection limits and high data quality.

Chromatographic Separation Approaches

Following extraction and clean-up, chromatographic separation is employed to resolve Thiofanox-sulfoxide from any remaining matrix components and other analytes. Due to its polarity and thermal lability, Liquid Chromatography (LC) is the preferred technique for the analysis of Thiofanox-sulfoxide. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is the state-of-the-art method for the determination of Thiofanox-sulfoxide. lstmed.ac.uknih.gov This combination provides excellent selectivity and sensitivity.

Stationary Phase: Reversed-phase columns, particularly C18, are most commonly used. The hydrophobic nature of the C18 stationary phase retains the moderately polar Thiofanox-sulfoxide.

Mobile Phase: A gradient elution using a mixture of water and an organic solvent (typically acetonitrile or methanol) is employed. Additives like formic acid or ammonium (B1175870) formate (B1220265) are often included in the mobile phase to improve peak shape and enhance ionization efficiency in the mass spectrometer. lstmed.ac.uk

Detection: Tandem mass spectrometry (MS/MS), often using a triple quadrupole (QqQ) instrument, is used for detection. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for Thiofanox-sulfoxide are monitored. This provides a high degree of selectivity and sensitivity, allowing for quantification at very low levels.

The table below summarizes typical chromatographic conditions for the analysis of Thiofanox-sulfoxide as part of a multi-residue pesticide method.

Table 4.2.1: Example Chromatographic Conditions for Thiofanox-Sulfoxide Analysis

| Parameter | Condition |

| Instrument | UHPLC system coupled to a Triple Quadrupole Mass Spectrometer (MS/MS) |

| Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, < 3 µm particle size) lstmed.ac.uk |

| Mobile Phase A | Water + 0.1% Formic Acid lstmed.ac.uk |

| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid lstmed.ac.uk |

| Flow Rate | 0.3 - 0.5 mL/min |

| Gradient | A time-programmed gradient starting with a high percentage of Mobile Phase A, increasing to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration. |

| Injection Volume | 1 - 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| MS/MS Transitions (MRM) | Precursor Ion (m/z) → Product Ion 1 (m/z); Precursor Ion (m/z) → Product Ion 2 (m/z) (e.g., 223 -> 149, 223 -> 92) |

An exploration of sophisticated analytical techniques is crucial for the accurate identification and quantification of Thiofanox-sulfoxide in various matrices. This article delves into the advanced analytical methodologies employed in research, focusing on chromatographic and mass spectrometric techniques that provide the sensitivity, selectivity, and resolution required for rigorous scientific investigation.

Environmental Occurrence and Ecological Considerations of Thiofanox Sulfoxide

Spatial and Temporal Distribution in Aquatic Ecosystems

The presence of thiofanox-sulfoxide in aquatic environments is directly linked to the introduction and subsequent transformation of thiofanox (B1682304).

Direct monitoring studies detailing the concentrations of thiofanox-sulfoxide in surface waters such as rivers, lakes, ponds, and irrigation canals are not widely reported. However, the parent compound, thiofanox, can enter these water bodies through agricultural runoff and spray drift. In aquatic environments, thiofanox is known to be rapidly oxidized to thiofanox-sulfoxide. nih.gov This rapid transformation suggests that where thiofanox is present in water, thiofanox-sulfoxide is also likely to be found. The concentration of thiofanox-sulfoxide in these waters would fluctuate based on the timing and intensity of thiofanox application in adjacent agricultural areas, as well as environmental factors influencing its degradation and transport.

Agricultural runoff is a primary pathway for the introduction of thiofanox into surface waters. nih.gov As thiofanox is transported from treated fields, it can undergo transformation to thiofanox-sulfoxide. Therefore, agricultural runoff is a significant potential source of thiofanox-sulfoxide in receiving water bodies. Information regarding the presence of thiofanox-sulfoxide in wastewater effluent discharges is scarce. The occurrence in wastewater would depend on industrial or agricultural processing activities that might use or generate this compound, which is not a primary use pattern for thiofanox.

Detection in Terrestrial and Agro-Ecosystems

In terrestrial and agricultural settings, thiofanox-sulfoxide is a key transformation product of thiofanox in both soil and plants.

Following the application of thiofanox to soil or crops, it undergoes oxidation to form thiofanox-sulfoxide. This transformation is a major metabolic pathway for thiofanox in soil. nih.gov While the rate of this conversion can be slower in soil compared to plants, it is a significant process. nih.gov The persistence and concentration of thiofanox-sulfoxide in soil would depend on various factors including soil type, microbial activity, temperature, and moisture content. Further oxidation can lead to the formation of thiofanox sulfone. The University of Hertfordshire's AERU database notes that thiofanox-sulfoxide is a major soil metabolite of thiofanox.

Thiofanox is a systemic pesticide, meaning it is absorbed by the plant and translocated throughout its tissues. Inside the plant, thiofanox is rapidly metabolized, with the primary products being thiofanox-sulfoxide and thiofanox sulfone. nih.gov Studies on cotton plants have shown the formation of both the sulfoxide (B87167) and sulfone derivatives after treatment with thiofanox. nih.gov The sulfoxide is often the predominant initial metabolite. nih.gov As a result, residues of thiofanox-sulfoxide can be expected in various parts of treated plants, including leaves, stems, and potentially the agricultural produce itself. Gas chromatographic procedures have been developed to determine the total carbamate (B1207046) residues of thiofanox, including its metabolites like the sulfoxide, in plant materials. nih.gov

Broader Ecological Implications and Environmental Exposure Pathways

Occurrence in Non-Target Biota within Environmental Food Webs (e.g., Invertebrates, Microorganisms)

The occurrence of Thiofanox-sulfoxide in non-target biota is a critical aspect of its ecological risk profile. While specific data on the bioaccumulation of Thiofanox-sulfoxide in environmental food webs is limited, the effects of its parent compound and other pesticides on similar organisms offer valuable insights.

Invertebrates: Data regarding the direct toxicity of Thiofanox-sulfoxide to soil-dwelling invertebrates such as earthworms are not readily available in public literature. herts.ac.uk However, the assessment of other modern pesticides on earthworms, such as Eisenia fetida, indicates that toxicity is dose- and duration-dependent, with potential for sublethal effects on growth and reproduction. researchgate.net For instance, the insecticide sulfoxaflor (B1682526) is classified as a super toxic pollutant to earthworms. nih.govnih.gov Given that soil is a primary medium where Thiofanox-sulfoxide is formed, soil invertebrates are at a high risk of exposure. herts.ac.uk

In aquatic ecosystems, invertebrates are also susceptible to pesticide exposure. While specific toxicity data for Thiofanox-sulfoxide is scarce, studies on the degradation products of other pesticides, such as cyflumetofen, show a range of toxicities to freshwater invertebrates like Daphnia magna. regulations.gov

Microorganisms: Soil microorganisms are fundamental to soil health and fertility. The application of pesticides can alter the structure and function of these microbial communities. nih.gov Studies on various insecticides and fungicides have demonstrated both inhibitory and stimulatory effects on soil enzymes, which are indicators of microbial activity. For example, some pesticides have been shown to initially inhibit and then activate urease and acid phosphatase activities, while others inhibit sucrase and catalase. mdpi.com Dehydrogenase activity has also been observed to be stimulated by certain pesticide applications. nih.gov Although direct studies on Thiofanox-sulfoxide are lacking, it is plausible that its presence could lead to shifts in the composition and activity of soil microbial populations.

Influence on Environmental Biogeochemical Cycling Processes

Pesticides and their metabolites can interfere with key biogeochemical cycles, particularly the nitrogen cycle, which is largely microbially mediated.

Nitrogen Cycling: Nitrification, the microbial oxidation of ammonia (B1221849) to nitrate (B79036), is a crucial step in the nitrogen cycle and can be sensitive to chemical inhibitors. mdpi.com Research on other pesticides has shown significant impacts on this process. For instance, certain fungicides and herbicides have been found to reduce potential nitrification in alkaline loamy soils. regulations.gov The presence of pesticide residues can disrupt the balance of ammonia-oxidizing archaea (AOA) and ammonia-oxidizing bacteria (AOB), which are key players in nitrification. While there is no specific research on the effect of Thiofanox-sulfoxide on these processes, the potential for interference exists, which could have cascading effects on nutrient availability in agricultural ecosystems. The inhibition of nitrification by chemical compounds can lead to an accumulation of ammonium (B1175870) and a decrease in nitrate concentrations. mdpi.com

Carbon Cycling: Soil enzyme activities are also vital for the carbon cycle, governing the decomposition of organic matter. Pesticides have been shown to have variable effects on enzymes such as invertase, which is involved in carbohydrate metabolism. nih.gov The impact of Thiofanox-sulfoxide on these enzymes and the broader carbon cycle remains an area requiring further investigation.

Assessment of Exposure Routes for Ecosystem Components

Understanding the pathways through which different parts of an ecosystem are exposed to Thiofanox-sulfoxide is essential for a comprehensive risk assessment. europa.eusumitomo-chem.co.jp

Terrestrial Ecosystems: The primary route of exposure in terrestrial environments begins with the application of the parent compound, Thiofanox, to crops. Thiofanox is systemic, meaning it is taken up by the plant, where it is metabolized to Thiofanox-sulfoxide and the corresponding sulfone. nih.gov This presents a dietary exposure route for herbivorous insects and other animals that feed on treated plants.

Soil is another major reservoir for Thiofanox-sulfoxide. The parent compound is known to be mobile in soil, which suggests a potential for leaching into deeper soil layers and groundwater, exposing subterranean organisms and potentially contaminating water sources. herts.ac.uk Soil organisms, such as earthworms and microbes, are directly exposed through contact with contaminated soil and soil water.

Off-target exposure can also occur via spray drift during the application of the parent pesticide, leading to the contamination of adjacent non-target plants and habitats. umweltbundesamt.deeuropa.eu

Aquatic Ecosystems: Thiofanox-sulfoxide can enter aquatic ecosystems through surface runoff from treated agricultural fields and through leaching into groundwater that eventually discharges into surface water bodies. Once in aquatic systems, it becomes available for uptake by aquatic organisms. The risk to aquatic life is a significant component of the environmental risk assessment for pesticides and their metabolites. regulations.gov

Research Gaps, Challenges, and Future Academic Directions in Thiofanox Sulfoxide Studies

Development of Advanced Predictive Models for Environmental Fate and Transport

A significant challenge in assessing the environmental risk of Thiofanox-sulfoxide lies in the scarcity of validated predictive models that accurately describe its fate and transport. While models such as the Root Zone Water Quality Model (RZWQM), Pesticide Leaching Model (PELMO), and Leaching Estimation and Chemistry Model (LEACHM) are utilized for various pesticide metabolites, their specific application and validation for Thiofanox-sulfoxide are not well-documented in existing literature.

Current Research Gaps and Challenges:

Lack of Specific Input Parameters: The accuracy of environmental fate models is highly dependent on precise input parameters such as soil sorption coefficients (Kd), degradation half-lives (DT50) in different environmental compartments (soil, water, sediment), and plant uptake factors. For Thiofanox-sulfoxide, there is a notable lack of comprehensive and robust datasets for these parameters under varying environmental conditions.

Modeling Transformation Processes: Thiofanox-sulfoxide is an intermediate in the degradation pathway of Thiofanox (B1682304) to Thiofanox-sulfone. Accurately modeling these sequential transformation reactions, including their rates and influencing factors, is a complex task that current models may not adequately address for this specific compound.

Influence of Environmental Variability: The fate and transport of Thiofanox-sulfoxide are influenced by a multitude of site-specific factors including soil type, organic matter content, pH, temperature, and microbial activity. Developing models that can reliably predict its behavior across diverse and dynamic environmental settings remains a major hurdle.

Future Academic Directions:

Future research should focus on generating the necessary experimental data to parameterize and validate existing models for Thiofanox-sulfoxide. This includes conducting laboratory and field studies to determine its degradation kinetics, mobility, and partitioning behavior in a range of representative soil and water systems. Furthermore, there is a need to develop and incorporate more sophisticated algorithms into existing models to better simulate the complex transformation pathways and the influence of fluctuating environmental variables.

Exploration of Novel Spectroscopic and Chromatographic Techniques for Comprehensive Metabolite Profiling

The comprehensive analysis of Thiofanox-sulfoxide and its subsequent metabolites in complex environmental samples is essential for understanding its complete degradation pathway and potential ecological impact. While conventional analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are employed for pesticide residue analysis, there is a need to explore more advanced techniques for a holistic metabolite profiling.

Current Research Gaps and Challenges:

Detection of Unknown Metabolites: The biotransformation of Thiofanox-sulfoxide may lead to the formation of previously unidentified or "unknown" metabolites. Traditional targeted analysis methods may fail to detect these compounds, leading to an incomplete understanding of the degradation pathway.

Matrix Interference: Environmental samples such as soil and water contain a complex mixture of organic and inorganic compounds that can interfere with the analysis of Thiofanox-sulfoxide and its metabolites, affecting the accuracy and sensitivity of the methods.

Quantification of Polar Metabolites: Some transformation products of carbamate (B1207046) pesticides can be highly polar, making their extraction from environmental matrices and subsequent chromatographic separation challenging.

Future Academic Directions:

The exploration of high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap MS, offers a promising avenue for untargeted and suspect screening of Thiofanox-sulfoxide metabolites. These techniques can provide accurate mass measurements and fragmentation data, facilitating the identification of novel transformation products. Additionally, the development of advanced sample preparation techniques, such as selective solid-phase extraction (SPE) sorbents and advanced chromatographic separations, including hydrophilic interaction liquid chromatography (HILIC) and supercritical fluid chromatography (SFC), could significantly improve the detection and quantification of a wider range of metabolites.

Mechanistic Studies of Biotransformation Pathways under Diverse and Dynamic Environmental Conditions

The biotransformation of Thiofanox-sulfoxide is a critical process that dictates its persistence and potential toxicity in the environment. While it is known to be an oxidation product of Thiofanox, detailed mechanistic studies of its further degradation under a variety of environmental conditions are lacking.

Current Research Gaps and Challenges:

Identification of Key Microorganisms and Enzymes: The specific microbial species and enzymatic systems responsible for the degradation of Thiofanox-sulfoxide in different environments have not been extensively identified.

Influence of Abiotic Factors: The interplay between biotic and abiotic factors (e.g., pH, temperature, redox potential, and organic matter content) on the biotransformation rates and pathways of Thiofanox-sulfoxide is not well understood.

Formation of Bound Residues: A portion of Thiofanox-sulfoxide and its metabolites may become incorporated into soil organic matter, forming non-extractable or "bound" residues. The long-term stability and potential for remobilization of these bound residues are largely unknown.

Future Academic Directions:

Future research should focus on isolating and characterizing microorganisms capable of degrading Thiofanox-sulfoxide from contaminated environments. The use of advanced molecular techniques, such as metagenomics and transcriptomics, can help to identify the key functional genes and enzymes involved in the degradation pathways. Furthermore, controlled laboratory experiments are needed to systematically investigate the influence of various environmental parameters on the biotransformation of Thiofanox-sulfoxide, providing a more mechanistic understanding of its environmental fate.

Investigation and Development of Novel Bioremediation and Phytoremediation Strategies

The development of effective and sustainable remediation technologies for environments contaminated with Thiofanox-sulfoxide is of paramount importance. Bioremediation and phytoremediation offer promising, cost-effective, and environmentally friendly approaches, but their application for this specific compound is largely unexplored.

Current Research Gaps and Challenges:

Screening for Effective Microorganisms and Plants: There is a lack of systematic screening for microbial strains and plant species that can efficiently degrade or take up Thiofanox-sulfoxide.

Optimization of Remediation Conditions: The optimal conditions (e.g., nutrient levels, pH, moisture) for enhancing the bioremediation and phytoremediation of Thiofanox-sulfoxide in soil and water have not been established.

Understanding Plant Metabolism: For phytoremediation, it is crucial to understand the uptake, translocation, and metabolic fate of Thiofanox-sulfoxide within different plant species to assess the effectiveness and potential risks of this technology.

Future Academic Directions:

Future research should focus on the isolation and characterization of novel microbial consortia and plant species with high potential for Thiofanox-sulfoxide remediation. Laboratory and greenhouse studies are needed to optimize the conditions for their application. Furthermore, genetic engineering approaches could be explored to enhance the degradative capabilities of microorganisms and the uptake and detoxification capacities of plants.

Implementation of Comprehensive Long-Term Environmental Monitoring Programs for Trend Analysis

Long-term environmental monitoring is essential for understanding the temporal and spatial trends of Thiofanox-sulfoxide contamination, evaluating the effectiveness of regulatory measures, and assessing potential long-term ecological risks. However, there is a lack of comprehensive monitoring programs that specifically target this metabolite.

Current Research Gaps and Challenges:

Inclusion in Routine Monitoring: Thiofanox-sulfoxide is often not included as a target analyte in routine pesticide monitoring programs, leading to a significant data gap on its occurrence and distribution in the environment.

Lack of Baseline Data: The absence of historical monitoring data makes it difficult to establish baseline levels of contamination and to assess long-term trends.

Cost and Logistical Constraints: The implementation of comprehensive and long-term monitoring programs can be resource-intensive, posing a challenge for regulatory agencies and research institutions.

Future Academic Directions:

Regulatory bodies and environmental protection agencies should consider including Thiofanox-sulfoxide in their routine pesticide monitoring programs for surface water, groundwater, and soil. Establishing a network of long-term monitoring sites in areas with historical or current use of Thiofanox would be crucial for collecting the data needed for trend analysis. The development of cost-effective and rapid analytical methods would also facilitate the implementation of more extensive monitoring efforts.

Interdisciplinary Approaches to Understand the Complex Environmental Dynamics of the Compound

A holistic understanding of the environmental dynamics of Thiofanox-sulfoxide requires an interdisciplinary approach that integrates knowledge from chemistry, biology, toxicology, and environmental modeling.

Current Research Gaps and Challenges:

Fragmented Research Efforts: Research on Thiofanox-sulfoxide is often conducted within specific disciplines, with limited collaboration and data sharing between different fields of study.

Linking Environmental Fate to Ecological Effects: There is a need for studies that connect the environmental concentrations and fate of Thiofanox-sulfoxide to its potential toxicological effects on non-target organisms and ecosystem functions.

Data Integration and Synthesis: The integration of data from various sources, including laboratory experiments, field monitoring, and modeling studies, is essential for a comprehensive risk assessment, but presents a significant challenge.

Future Academic Directions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.